molecular formula C25H28ClN3O4 B1667921 Belotecan hydrochloride CAS No. 213819-48-8

Belotecan hydrochloride

Cat. No. B1667921
CAS RN: 213819-48-8
M. Wt: 470 g/mol
InChI Key: SJKBXKKZBKCHET-UQIIZPHYSA-N
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Description

Belotecan hydrochloride, also known as CKD-602, is a synthetic water-soluble camptothecin derivative and a topoisomerase I inhibitor with potential antitumor activity . It is a semi-synthetic camptothecin analogue indicated for small-cell lung cancer and ovarian cancer .


Synthesis Analysis

The preparation method of Belotecan includes several steps. Natural camptothecin is mixed evenly with ferrous sulfate salt, a sulfuric acid aqueous solution, and a methyl source compound. Hydrogen peroxide is added in droplets under cooling conditions. The reaction products are extracted and purified. The obtained compound is mixed evenly with isopropylamine, an acid, and a methylene source compound in a polar solvent, and a Mannich reaction is performed under heating conditions. The reaction products are separated from unreacted materials and crystallized by salifying to obtain Belotecan .


Molecular Structure Analysis

Belotecan has a molecular weight of 469.97 g/mol . Its chemical formula is C25H27N3O4 . The structure of Belotecan includes a planar pentacyclic ring structure, which contains a pyrrolo [3,4-beta]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) .


Chemical Reactions Analysis

Belotecan is known to interact with various substances. For instance, the risk or severity of methemoglobinemia can be increased when Belotecan is combined with substances like Ambroxol, Articaine, Benzocaine, Benzyl alcohol, Bupivacaine, Butacaine, Butamben, Capsaicin, Chloroprocaine, and Cinchocaine .


Physical And Chemical Properties Analysis

Belotecan hydrochloride is a solid substance . It has a storage temperature of -80/-20 .

Scientific Research Applications

Ovarian Cancer Treatment

Belotecan has been investigated as a potential treatment for recurrent ovarian cancer. In a Phase 2b study, it was compared to topotecan, another camptothecin analogue. Although the overall response rate (ORR) was similar between the two drugs, Belotecan demonstrated improved overall survival (OS) in patients with platinum-resistant recurrent ovarian cancer (PRROC) and non-high-grade serous carcinoma (non-HGSC). The adjusted hazard ratios favored Belotecan, suggesting its potential benefit in this challenging patient population .

Topoisomerase I Inhibition

Belotecan effectively inhibits topoisomerase I, an enzyme involved in DNA replication and repair. By blocking the relegation of single-stranded DNA breaks, Belotecan disrupts cancer cell proliferation and survival .

Broad Antitumor Activity

Preclinical studies have highlighted Belotecan’s broad antitumor activity against various human tumor cell lines. It has demonstrated equal or superior efficacy compared to camptothecin and topotecan. This suggests its potential use beyond ovarian cancer, warranting further investigation in other malignancies .

Combination Therapy

Belotecan’s unique properties make it an attractive candidate for combination therapy. Researchers have explored its use alongside targeted agents (such as bevacizumab and PARP inhibitors) and immune-oncologic agents (such as PD-1 and PD-L1 inhibitors). These combinations aim to enhance treatment efficacy and overcome drug resistance .

Therapeutic Margins

Animal models have shown that Belotecan has wider therapeutic margins and greater antitumor efficacy compared to topotecan. This favorable safety profile and efficacy make it an intriguing option for further clinical investigation .

Safety and Hazards

Belotecan hydrochloride is classified as a reproductive toxicity (Category 2), H361 . It is suspected of damaging fertility or the unborn child . The most common toxicity is hematologic, with grade 3 or 4 neutropenia occurring in 80.8% of patients, and grade 3 or 4 thrombocytopenia in 15.3%. Non-hematologic toxic effects of grade 3 or 4 are uncommon .

Future Directions

There are ongoing studies on Belotecan. For instance, a Phase Ib/II Trial of Belotecan and Ifosfamide in Patients With Extensive Disease of Small Cell Lung Cancer is being conducted to evaluate the maximal tolerated dose and dose-limiting toxicity of Belotecan and Ifosfamide .

properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKBXKKZBKCHET-UQIIZPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175647
Record name Belotecan Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Belotecan hydrochloride

CAS RN

213819-48-8
Record name 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213819-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belotecan Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213819488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belotecan Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELOTECAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DZ4127G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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